molecular formula C20H26O6 B15130092 Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside

Cat. No.: B15130092
M. Wt: 362.4 g/mol
InChI Key: FMKYMGOFTWEBLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by allylation and benzylidene formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted mannopyranosides .

Mechanism of Action

The mechanism of action of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its hydroxyl and allyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation . The pathways involved often include carbohydrate metabolism and molecular recognition processes .

Biological Activity

Methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside (MDABM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDABM is a derivative of mannopyranoside with the following characteristics:

  • Molecular Formula : C20_{20}H26_{26}O6_6
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 359437-00-6

The compound features a benzylidene group and two allyl substituents that contribute to its reactivity and biological activity.

Research indicates that MDABM exhibits several mechanisms of action that underlie its biological effects:

  • Tyrosinase Inhibition : MDABM has been shown to inhibit tyrosinase, an enzyme critical for melanin production. This property suggests potential applications in treating hyperpigmentation disorders. Studies have demonstrated that MDABM can significantly reduce melanin synthesis in B16F10 melanoma cells by inhibiting both intracellular and extracellular tyrosinase activity .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress. In vitro assays have shown that MDABM can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that MDABM may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated. Its ability to influence cytokine production could make it a candidate for further investigation in inflammatory diseases .

Tyrosinase Inhibition Studies

A series of experiments were conducted to evaluate the efficacy of MDABM as a tyrosinase inhibitor:

  • In Vitro Assays : MDABM was tested against mushroom tyrosinase using various concentrations (0–20 µM). Results indicated that MDABM exhibited a concentration-dependent inhibition of tyrosinase activity, with IC50 values comparable to known inhibitors like kojic acid .
  • Cell-Based Experiments : In B16F10 cells treated with MDABM, melanin content was significantly reduced when compared to untreated controls. This effect was attributed to the inhibition of tyrosinase activity within the cells .

Antioxidant Activity Assessment

The antioxidant potential of MDABM was evaluated through various assays:

Assay TypeResult
DPPH Radical ScavengingIC50 = 15 µM
ABTS Radical ScavengingIC50 = 12 µM
FRAP AssayHigher reducing power compared to ascorbic acid

These results indicate that MDABM has substantial antioxidant capabilities, making it a candidate for further studies in oxidative stress-related conditions .

Therapeutic Applications

Given its biological activities, MDABM holds promise for various therapeutic applications:

  • Cosmetic Industry : Due to its melanin-inhibiting properties, it may be utilized in skin-whitening products or treatments for hyperpigmentation.
  • Pharmaceutical Development : The antioxidant and anti-inflammatory properties suggest potential roles in developing drugs aimed at oxidative stress-related diseases such as neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the typical protecting group strategies for synthesizing methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside, and how do they influence downstream reactivity?

  • Methodological Answer : The benzylidene group at the 4,6-positions is critical for rigidifying the pyranose ring, enabling regioselective functionalization at the 2,3-positions. Diallyl groups at 2,3-O positions are introduced via alkylation with allyl bromide under basic conditions (e.g., NaH in DMF) . This strategy prevents undesired side reactions during glycosylation by blocking reactive hydroxyls while allowing selective deprotection (e.g., via Pd-catalyzed allyl removal) for further derivatization .

Q. How is glycosylation efficiency assessed when using this compound as a glycosyl donor?

  • Methodological Answer : Glycosylation efficiency is evaluated using TLC monitoring (e.g., toluene/EtOAc systems) and ESI-MS to confirm product formation. For example, coupling with acceptors like methyl 4,6-O-benzylidene-α-D-mannopyranoside under NIS/TfOH activation in CH2_2Cl2_2 yields disaccharides with ~78–86% efficiency. Post-reaction purification via silica chromatography (gradient elution) is standard .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (CDCl3_3) confirm substitution patterns (e.g., benzylidene protons at δ 5.5–5.7 ppm, anomeric protons at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : ESI-MS ([M + Na]+^+) validates molecular weights (e.g., m/z 1497.5589 for trisaccharide derivatives) .
  • X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat configurations) critical for understanding stereoselectivity .

Advanced Research Questions

Q. How does the stereoelectronic environment of the benzylidene group affect reaction outcomes in epoxide ring-opening or glycosylation?

  • Methodological Answer : The benzylidene group induces a 4C1^{4}\text{C}_1 chair conformation, directing nucleophilic attack to the axial position in epoxide ring-opening (e.g., with NaN3_3, yielding diaxial products). Computational modeling (DFT) and NOE NMR correlations are used to map transition states and predict regioselectivity .

Q. What mechanistic insights explain contradictions in stereoselectivity between O- and C-glycoside formation using this donor?

  • Methodological Answer : Stereoselectivity in C-glycosylation (e.g., β-selectivity in manno-series vs. α-selectivity in gluco-series) arises from eclipsing interactions between the nucleophile and C2-H bond in the oxocarbenium intermediate. Unlike O-glycosylation, C-nucleophiles (sp2^2-hybridized) favor attack antiperiplanar to the C2-H bond, as shown by kinetic isotope effects and conformational analysis .

Q. How can conflicting NMR data on benzylidene-protected derivatives be resolved during structural validation?

  • Methodological Answer : Discrepancies in benzylidene proton signals (e.g., δ 5.5 vs. δ 5.7 ppm) may stem from solvent polarity or crystal packing. Use variable-temperature NMR to differentiate dynamic effects from true structural variations. Cross-validate with X-ray data (e.g., orthorhombic P21_121_121_1 space group for methyl 4,6-O-benzylidene derivatives) .

Q. Contradiction Analysis

  • Discrepancy in Sulfonation Reactivity : Methyl 4,6-O-benzylidene-β-D-glucopyranoside yields 2-, 3-, and 2,3-sulfonates under MsCl/TsCl, while the α-anomer exclusively forms 2-sulfonates. This highlights the role of anomeric configuration in directing sulfonyl group installation, necessitating kinetic vs. thermodynamic control studies .

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3

InChI Key

FMKYMGOFTWEBLP-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C

Origin of Product

United States

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